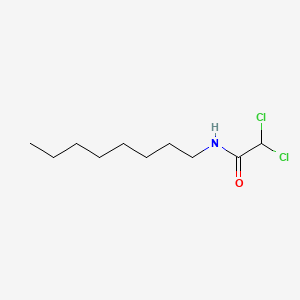
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine is an organic compound with the molecular formula C12H23NS It is a derivative of pyridine, characterized by the presence of an ethylsulfanyl group and multiple methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine typically involves the reaction of 2,2,6,6-tetramethylpiperidone with ethylthiol under specific conditions. The process includes:
Starting Material: 2,2,6,6-tetramethylpiperidone.
Reagent: Ethylthiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the ethylsulfanyl group.
Substitution: The methyl groups and the ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds .
Mechanism of Action
The mechanism of action of 4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and the pyridine ring play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Ethylsulfanyl)-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine: A closely related compound with similar structural features.
1,2,2,6,6-pentamethyl-4-piperidone: Another related compound used in similar applications .
Uniqueness
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its structural features provide distinct advantages in certain applications, such as increased stability or specific reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H23NS |
|---|---|
Molecular Weight |
213.38 g/mol |
IUPAC Name |
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine |
InChI |
InChI=1S/C12H23NS/c1-7-14-10-8-11(2,3)13(6)12(4,5)9-10/h8H,7,9H2,1-6H3 |
InChI Key |
CVYFGOPLSPXIEM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(N(C(C1)(C)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



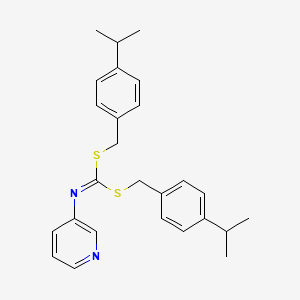


![2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B13802967.png)
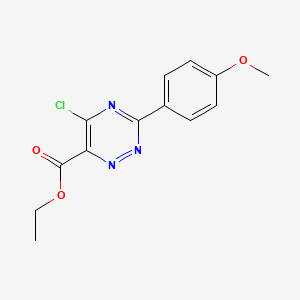

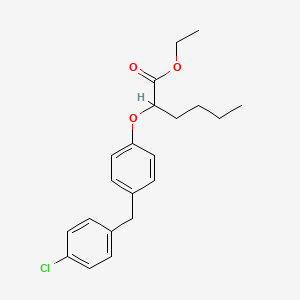
![4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)

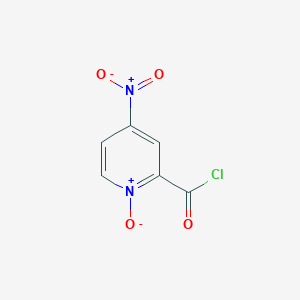

![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)
